{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
CAS No.:
Cat. No.: VC15753878
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine -](/images/structure/VC15753878.png)
Specification
Molecular Formula | C11H16FN5 |
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Molecular Weight | 237.28 g/mol |
IUPAC Name | N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine |
Standard InChI | InChI=1S/C11H16FN5/c1-16-5-2-10(14-16)8-13-9-11-3-6-17(15-11)7-4-12/h2-3,5-6,13H,4,7-9H2,1H3 |
Standard InChI Key | MIOOYXCDSSXBBO-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC(=N1)CNCC2=NN(C=C2)CCF |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features two distinct pyrazole rings:
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Pyrazole A: Substituted at the 1-position with a 2-fluoroethyl group (-CH2CH2F) and at the 3-position with a methylene bridge connected to the amine nitrogen.
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Pyrazole B: Substituted at the 1-position with a methyl group (-CH3) and at the 3-position with a methylene bridge terminating in the amine functional group.
This arrangement creates a C11H16FN5 framework (molecular weight: 237.28 g/mol) with three nitrogen atoms contributing to potential hydrogen bonding and π-π interactions .
Table 1: Key Structural Descriptors
Property | Value |
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IUPAC Name | 1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine |
SMILES | CN1C(=CC=N1)CNCC2=NN(C=C2)CCF |
InChIKey | JOCYLFJKFPZYJI-UHFFFAOYSA-N |
Topological Polar Surface Area | 47.8 Ų |
Reactivity and Stability
The fluoroethyl group introduces electron-withdrawing effects, modulating the electron density of Pyrazole A. This enhances the susceptibility of the pyrazole ring to electrophilic substitution at the 4- and 5-positions. The secondary amine (-NH-) serves as a potential site for:
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Salt formation with acids (e.g., HCl, H2SO4)
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Condensation reactions with carbonyl compounds
Experimental melting points and solubility data remain unreported, highlighting a gap in current literature.
Synthetic Approaches
Retrosynthetic Analysis
A plausible synthetic route involves:
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Pyrazole A Synthesis:
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Alkylation of 1H-pyrazol-3-amine with 1-bromo-2-fluoroethane under basic conditions.
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Pyrazole B Synthesis:
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Methylation of 1H-pyrazol-3-amine using methyl iodide.
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Coupling Reaction:
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Condensation of the two pyrazole intermediates via reductive amination using a catalyst such as sodium cyanoborohydride.
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Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
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1 | 1-Bromo-2-fluoroethane, K2CO3, DMF, 80°C | 65–70% |
2 | Methyl iodide, NaH, THF, 0°C→RT | 85–90% |
3 | NaBH3CN, MeOH, 25°C, 24h | 50–55% |
Purification Challenges
The presence of multiple nitrogen atoms and polar functional groups necessitates chromatographic purification (e.g., silica gel with EtOAc/hexane gradients). LC-MS analysis would confirm molecular ion peaks at m/z 238.1 [M+H]+ .
Industrial and Research Applications
Pharmaceutical Development
The compound’s amine group allows derivatization into:
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Prodrugs: Via amide or carbamate formation.
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Metal complexes: For anticancer or imaging agents (e.g., with 99mTc).
Material Science
Pyrazole’s aromaticity and nitrogen content suggest utility in:
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Coordination polymers: As ligands for luminescent materials.
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Ionic liquids: Combining with bis(trifluoromethanesulfonyl)imide anions.
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